molecular formula C15H11N3O2 B11066867 Phenol, 2-[3-[2-(4-pyridinyl)ethenyl]-1,2,4-oxadiazol-5-yl]-

Phenol, 2-[3-[2-(4-pyridinyl)ethenyl]-1,2,4-oxadiazol-5-yl]-

Cat. No.: B11066867
M. Wt: 265.27 g/mol
InChI Key: DOJSLYUSDPKXHP-AATRIKPKSA-N
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Description

2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a combination of pyridine, ethenyl, oxadiazole, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridylacetonitrile with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The oxadiazole ring and pyridine group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

2-[3-[(E)-2-pyridin-4-ylethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C15H11N3O2/c19-13-4-2-1-3-12(13)15-17-14(18-20-15)6-5-11-7-9-16-10-8-11/h1-10,19H/b6-5+

InChI Key

DOJSLYUSDPKXHP-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CC=NC=C3)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CC=NC=C3)O

Origin of Product

United States

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